molecular formula C21H18ClNO B4965859 9-[3-(3-Chlorophenoxy)propyl]carbazole

9-[3-(3-Chlorophenoxy)propyl]carbazole

Cat. No.: B4965859
M. Wt: 335.8 g/mol
InChI Key: GXXKSXAYPKXUJM-UHFFFAOYSA-N
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Description

9-[3-(3-Chlorophenoxy)propyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their versatile applications in various fields due to their unique chemical properties. This particular compound features a carbazole core substituted with a 3-(3-chlorophenoxy)propyl group, which imparts specific chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(3-Chlorophenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(3-chlorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole attacks the carbon atom of the bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[3-(3-Chlorophenoxy)propyl]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole nitrogen or the chlorophenoxy group, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

9-[3-(3-Chlorophenoxy)propyl]carbazole has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-[3-(3-Chlorophenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole: Another carbazole derivative with a different substituent group, exhibiting distinct chemical and biological properties.

    9-Propyl-9H-carbazole: A simpler carbazole derivative with a propyl group, used in various chemical and industrial applications.

Uniqueness

9-[3-(3-Chlorophenoxy)propyl]carbazole is unique due to the presence of the 3-(3-chlorophenoxy)propyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other carbazole derivatives.

Properties

IUPAC Name

9-[3-(3-chlorophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c22-16-7-5-8-17(15-16)24-14-6-13-23-20-11-3-1-9-18(20)19-10-2-4-12-21(19)23/h1-5,7-12,15H,6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKSXAYPKXUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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